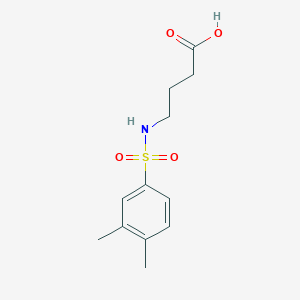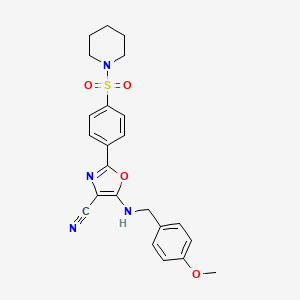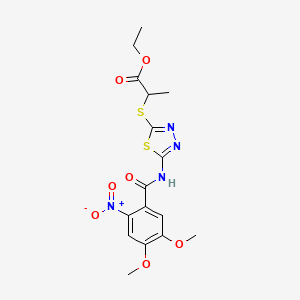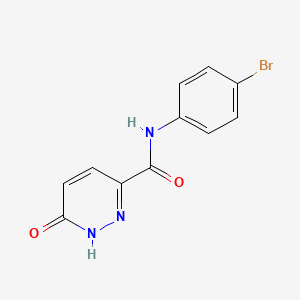![molecular formula C20H19BrN2O2S B2706550 (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324170-80-0](/img/structure/B2706550.png)
(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Prasad et al. (2018) detailed the synthesis of a similar compound, highlighting its structural exploration and analysis through various spectroscopic methods and X-ray diffraction studies. These studies are crucial for understanding the molecular structure and stability of such compounds.
Antimicrobial and Antifungal Activity
- Research by Reddy & Reddy (2016) focused on synthesizing new substituted methanones and evaluating their in vitro antibacterial and antifungal activities. Such research underscores the potential of these compounds in combating microbial infections.
Inhibition of Carbonic Anhydrase
- A study conducted by Akbaba et al. (2013) examined the inhibitory potencies of novel bromophenol derivatives on carbonic anhydrase, an enzyme involved in various physiological processes. This highlights potential therapeutic applications.
Selective Estrogen Receptor Modulator Properties
- Palkowitz et al. (1997) explored the properties of similar compounds as selective estrogen receptor modulators (SERMs), which have implications in treating conditions like osteoporosis and certain cancers. Read more.
Antioxidant Properties
- The study by Çetinkaya et al. (2012) synthesized derivatives of methanone and evaluated their antioxidant activities. This research is significant in the context of preventing oxidative stress-related diseases.
Role in Eating Disorders
- In the research by Piccoli et al. (2012), a compound structurally related to the query compound was assessed for its effects on binge eating in rats, indicating potential applications in eating disorder treatments.
Anticancer Evaluation
- The synthesis and anticancer evaluation of similar compounds were explored by Gouhar & Raafat (2015), highlighting the potential use of these compounds in cancer treatment.
Photosensitizer in Photodynamic Therapy
- A study by Pişkin et al. (2020) synthesized and characterized new compounds with potential use as photosensitizers in photodynamic therapy for cancer treatment.
Na+/K(+)-ATPase and Ras Oncogene Inhibition in Cancer Cells
- Lefranc et al. (2013) demonstrated the inhibitory activity of similar compounds on Na+/K(+)-ATPase and Ras oncogene, which are crucial in the growth of cancer cells. Read more.
Antihypertensive α-Blocking Agents
- The synthesis and evaluation of related compounds as antihypertensive α-blocking agents were conducted by Abdel-Wahab et al. (2008), indicating their potential use in treating hypertension.
Antioxidant Activity of Marine Red Algae Derivatives
- Li et al. (2011) isolated bromophenols from marine algae and assessed their antioxidant activity, suggesting potential for use in food preservation and health supplements.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone. For instance, the solubility of the compound in different solvents can affect its distribution and availability in the body . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYZIPILKYCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

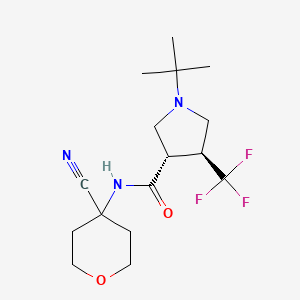
![5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2706472.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)
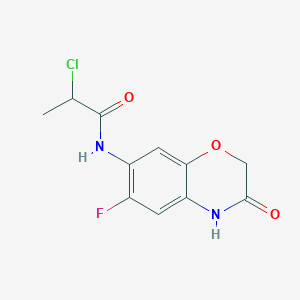
![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)


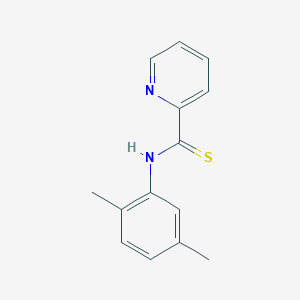
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
